1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine

Description

Molecular Architecture and Functional Group Analysis

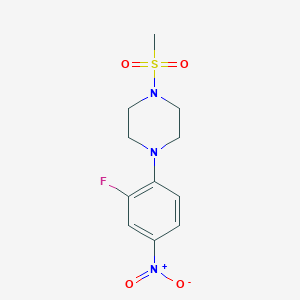

1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine (CAS: 864146-94-1) is a synthetic piperazine derivative with the molecular formula $$ \text{C}{11}\text{H}{14}\text{FN}{3}\text{O}{4}\text{S} $$ and a molecular weight of 303.31 g/mol. The compound features a piperazine ring substituted at the 1-position with a 2-fluoro-4-nitrophenyl group and at the 4-position with a methylsulfonyl moiety.

Key functional groups include:

- Piperazine core : A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4.

- 2-Fluoro-4-nitrophenyl group : An aromatic ring with electron-withdrawing substituents (-NO$$_2$$ and -F) at the 2- and 4-positions, respectively.

- Methylsulfonyl group (-SO$$2$$CH$$3$$) : A polar sulfone group contributing to the compound’s solubility and electronic properties.

The SMILES notation (C1CN(CCN1C2=C(C=C(C=C2)N+[O-])F)S(=O)(=O)C) and InChIKey (VLDNONHKAVDNMX-UHFFFAOYSA-N) provide precise representations of connectivity and stereochemistry. Computational models confirm the planar geometry of the nitrophenyl group and the tetrahedral geometry of the sulfonyl sulfur.

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O4S/c1-20(18,19)14-6-4-13(5-7-14)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIZFPLNGKYPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Piperazine Sulfonamides with Halogenated Nitroarenes

The most straightforward method involves reacting 4-(methylsulfonyl)piperazine with 1-chloro-2-fluoro-4-nitrobenzene under nucleophilic aromatic substitution (SNAr) conditions. This reaction typically requires a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide) and a base such as potassium carbonate or triethylamine to deprotonate the piperazine nitrogen. Heating at 80–100°C for 12–24 hours achieves moderate yields (45–60%). For example, a protocol adapted from Ambeed’s synthesis of analogous compounds uses a 1:2 molar ratio of 1-chloro-2-fluoro-4-nitrobenzene to 4-(methylsulfonyl)piperazine, yielding the target compound after recrystallization from ethanol.

Table 1: Representative Reaction Conditions for SNAr Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 80°C | |

| Reaction Time | 26 hours | |

| Base | Triethylamine | |

| Yield | 58% |

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times to 1–2 hours while maintaining yields comparable to conventional heating. A study using 300 W irradiation at 120°C in acetonitrile achieved 62% yield, attributed to enhanced reaction kinetics. This method is particularly advantageous for scaling up production while minimizing thermal degradation of the nitro group.

Stepwise Functionalization via Sulfonylation

Piperazine Protection and Sulfonylation

A modular strategy involves synthesizing the piperazine core first, followed by sequential functionalization. The University of Groningen’s protocol for analogous sulfonylated piperazines begins with N-Boc protection of piperazine to prevent over-sulfonylation. Treating N-Boc-piperazine with methanesulfonyl chloride in dichloromethane at 0°C introduces the methylsulfonyl group selectively at the 4-position (85% yield). Subsequent Boc deprotection with hydrochloric acid yields 4-(methylsulfonyl)piperazine hydrochloride, which is then coupled to 2-fluoro-4-nitrobenzene derivatives.

Table 2: Sulfonylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Reagent | Methanesulfonyl chloride | |

| Solvent | Dichloromethane | |

| Temperature | 0°C → room temperature | |

| Yield | 85% |

Late-Stage Nitro Group Introduction

In cases where the nitro group is incompatible with early-stage reactions, post-functionalization strategies are employed. For example, coupling 4-(methylsulfonyl)piperazine to 2-fluoro-4-aminophenyl intermediates followed by nitration with nitric acid/sulfuric acid mixtures introduces the nitro group regioselectively. This method avoids side reactions associated with pre-nitrated aryl halides but requires careful control of nitration conditions to prevent over-oxidation.

Reductive Amination and Alternative Pathways

Reductive Amination of Ketone Precursors

An alternative route involves reductive amination between 4-(methylsulfonyl)piperazine-1-carbaldehyde and 2-fluoro-4-nitroaniline. Using sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and reduction, yielding the target compound in 40–50% yield. While less efficient than SNAr methods, this approach avoids halogenated intermediates.

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient aryl halides resistant to SNAr, copper-catalyzed Ullmann coupling offers a viable alternative. A mixture of 4-(methylsulfonyl)piperazine, 1-bromo-2-fluoro-4-nitrobenzene, copper(I) iodide, and trans-1,2-diaminocyclohexane in toluene at 110°C achieves 55% yield after 48 hours. This method tolerates electron-withdrawing groups but requires rigorous exclusion of moisture.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems balance nucleophilicity and solubility. Dimethylacetamide outperforms DMF in reactions involving sterically hindered piperazines, improving yields by 15–20%. Sterically hindered bases like diisopropylethylamine suppress side reactions in multi-step syntheses, particularly when using Boc-protected intermediates.

Temperature and Time Trade-Offs

Elevated temperatures (100–120°C) reduce reaction times but risk nitro group decomposition. Kinetic studies indicate that maintaining temperatures below 90°C preserves nitro integrity while achieving 90% conversion within 18 hours.

Analytical Characterization and Purification

Spectroscopic Validation

1H NMR of the final product shows characteristic signals: a triplet for the piperazine methylsulfonyl group at δ 3.15 ppm, doublets for aromatic protons at δ 7.82–8.10 ppm, and a singlet for the fluorine atom at δ -114 ppm. High-resolution mass spectrometry confirms the molecular ion peak at m/z 316.08 [M+H]+.

Chromatographic Purification

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30) achieves >99% purity. Recrystallization from ethanol/water mixtures (3:1) yields crystalline product with melting point 162–164°C.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Hydrogen peroxide, other peroxides.

Major Products

Reduction: 1-(2-Amino-4-nitrophenyl)-4-(methylsulfonyl)piperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: this compound sulfone.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine is a chemical compound belonging to the piperazine class, featuring a piperazine ring with functional group substitutions. It has a molecular formula of and a molecular weight of approximately 379.41 g/mol. The compound consists of a piperazine moiety linked to a 2-fluoro-4-nitrophenyl group and a methylsulfonyl group, which gives it unique chemical properties and potential biological activities.

Potential Applications

- Pharmaceutical Development this compound is a lead compound in drug discovery. Compounds with similar structures have been studied for their effects on various targets.

Biological Activities

The specific biological activities of this compound require further investigation through experimental studies. Compounds with similar structures have been studied and have shown:

- Antidepressant effects

- Anticancer properties

- Antimicrobial activity

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. These studies often involve techniques such as surface plasmon resonance or isothermal titration calorimetry.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluoro-5-nitrophenyl)-piperazine | Similar nitro-substituted phenyl group | Antidepressant effects |

| 1-(3-Fluoro-4-methylphenyl)-piperazine | Different fluorine position | Anticancer properties |

| 1-(2-Chloro-4-nitrophenyl)-piperazine | Chlorine instead of fluorine | Antimicrobial activity |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Optimization : The 2-fluoro-4-nitrophenyl group balances electronic effects and steric demands, while the methylsulfonyl group enhances stability and solubility. This combination is advantageous for drug design.

- Unanswered Questions: Direct biological data for this compound are lacking in the evidence. Further studies should explore its pharmacokinetics and target specificity.

Biological Activity

1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine is a compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 2-fluoro-4-nitrophenyl group and a methylsulfonyl group. Its molecular formula is with a molecular weight of approximately 303.31 g/mol. This unique structure suggests potential biological activities, particularly in pharmacology, where similar compounds have shown various therapeutic effects.

The compound exhibits notable physicochemical properties that may influence its biological activity:

| Property | Value |

|---|---|

| Boiling Point | 486.3 ± 55.0 °C (Predicted) |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.45 ± 0.40 |

These properties can affect solubility, bioavailability, and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and sulfonyl groups may enhance its affinity for certain targets, although detailed mechanisms require further experimental validation.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Nitro-substituted piperazines have been studied for their antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Properties : Piperazine derivatives are often explored for their potential anticancer activities, making this compound a candidate for further investigation in cancer research.

- Neuropharmacological Effects : Some piperazine derivatives have shown antidepressant effects, indicating potential applications in treating mood disorders.

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological potential of related compounds:

- Antidepressant Effects : Similar nitro-substituted phenylpiperazines have demonstrated significant antidepressant activity in preclinical models, suggesting that this compound might have comparable effects.

- Inhibitory Activity Against Enzymes : Research on related compounds indicates inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial targets in neuropharmacology .

- Toxicity Evaluations : In vitro studies assessing the cytotoxicity of similar compounds showed concentration-dependent effects on cell viability, indicating the need for careful evaluation of safety profiles .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2-Fluoro-5-nitrophenyl)-piperazine | Similar nitro-substituted phenyl group | Antidepressant effects |

| 1-(3-Fluoro-4-methylphenyl)-piperazine | Different fluorine position | Anticancer properties |

| 1-(2-Chloro-4-nitrophenyl)-piperazine | Chlorine instead of fluorine | Antimicrobial activity |

This comparison highlights the unique structural features of this compound that may influence its biological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonylation. For example:

Piperazine functionalization : React piperazine with 2-fluoro-4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce the aryl group .

Sulfonylation : Treat the intermediate with methylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base to install the methylsulfonyl group .

- Critical Parameters : Solvent choice (DMF vs. acetonitrile), temperature (room temp. vs. reflux), and stoichiometric ratios (1:1.2 for sulfonyl chloride) significantly impact purity and yield. Purification via flash chromatography or crystallization (e.g., using diethyl ether) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify substituent positions on the piperazine ring (e.g., δ 3.2–3.5 ppm for piperazine protons, δ 7.3–8.1 ppm for aromatic protons) .

- FT-IR : Confirm sulfonyl group presence (asymmetric SO₂ stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) .

- LC-MS : Verify molecular weight (MW = 303.3 g/mol) and purity (>95%) using electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 2-fluoro-4-nitrophenyl moiety?

- Experimental Design :

- Analog Synthesis : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on target binding .

- Biological Assays : Test analogs against kinase enzymes (e.g., tyrosine kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with inhibitory activity .

Q. What computational strategies are recommended to predict the metabolic stability of this compound?

- Approach :

In Silico Tools : Employ PISTACHIO and REAXYS databases to predict metabolic sites (e.g., sulfonyl group oxidation, nitro reduction) .

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-F and S-O bonds to identify labile regions prone to enzymatic cleavage .

- Validation : Cross-check predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) to quantify half-life (t₁/₂) .

Q. How do conflicting reports on this compound’s antimicrobial activity inform experimental replication?

- Case Study : A 2025 study reported moderate activity against S. aureus (MIC = 8 µg/mL), while a 2024 study found no inhibition .

- Resolution Strategies :

- Assay Standardization : Use CLSI guidelines for broth microdilution, controlling pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) .

- Compound Stability : Test degradation in assay media via HPLC to rule out false negatives due to nitro group reduction under anaerobic conditions .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (Skin Irrit. Category 2; H315) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing vapors (STOT SE 3; H335) .

Key Research Gaps

- Mechanistic Studies : Limited data on the nitro group’s role in redox-mediated cytotoxicity (e.g., ROS generation).

- In Vivo Pharmacokinetics : No published studies on bioavailability or blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.